Mass Shift and Isotopic Interference: 13C2 (+2 Da) vs. 13C1 (+1 Da) vs. Unlabeled
The dual 13C labeling of (Ethynyl-13C2)benzene generates a nominal mass shift of +2 Da relative to unlabeled phenylacetylene (M = 102 Da → M+2 = 104 Da), compared with the +1 Da shift of single-labeled Phenylacetylene-2-13C (M+1 = 103 Da) . A +1 Da shift is susceptible to isotopic crosstalk with the M+1 natural abundance peak of unlabeled phenylacetylene, which constitutes approximately 8.8% of the M peak intensity due to naturally occurring 13C. The +2 Da shift reduces this overlap to the M+2 natural abundance peak, which is <0.4% of M intensity, thereby enabling lower limits of quantification and improved signal-to-noise in complex matrices .
| Evidence Dimension | Nominal Mass Shift vs. Unlabeled Phenylacetylene |
|---|---|
| Target Compound Data | +2 Da (M+2), nominal mass = 104.12 Da |
| Comparator Or Baseline | Phenylacetylene-2-13C: +1 Da (M+1); Unlabeled Phenylacetylene: 0 Da (M) |
| Quantified Difference | 2 Da shift (Target) vs. 1 Da shift (Comparator); reduced M+1 natural abundance interference |
| Conditions | Electrospray Ionization Mass Spectrometry (ESI-MS); LC-MS/MS |
Why This Matters
A +2 Da mass shift minimizes isotopic crosstalk with the unlabeled analyte's M+1 natural abundance peak, enabling more accurate quantification in trace-level analysis compared to single-labeled +1 Da alternatives.
